molecular formula C27H25F4N5O2 B605941 BAY-588

BAY-588

Cat. No.: B605941
M. Wt: 527.5 g/mol
InChI Key: DNGZBWVQLFNTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-588: is a chemical compound known for its role as an inactive control probe for BAY-876, which is a potent and selective inhibitor of glucose transporter 1 (GLUT1). The compound has a molecular formula of C₂₇H₂₅F₄N₅O₂ and a molecular weight of 527.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-588 involves the preparation of N-pyrazolyl quinolinecarboxamides. The specific synthetic route and reaction conditions are detailed in the patent WO2015091428A1 . The compound is typically stored at low temperatures, with the powder form being stable at -20°C for up to three years and in solvent form at -80°C for up to one year .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the synthesis follows standard organic chemistry protocols for the preparation of quinolinecarboxamides .

Chemical Reactions Analysis

Types of Reactions: BAY-588 is known to undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxamide derivatives, while substitution reactions can produce various substituted quinolinecarboxamides .

Scientific Research Applications

BAY-588 is primarily used as an inactive control probe for BAY-876 in scientific research. Its applications include:

Mechanism of Action

BAY-588 itself does not exhibit significant biological activity but serves as a control for BAY-876. BAY-876 inhibits glucose transporter 1 (GLUT1) by binding to the transporter and preventing glucose uptake into cells. This inhibition can affect cellular metabolism and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

Uniqueness of BAY-588: this compound is unique in its role as an inactive control probe, allowing researchers to differentiate between the specific effects of GLUT1 inhibition by BAY-876 and other non-specific effects. This makes it a valuable tool in scientific research for studying glucose transport mechanisms .

Properties

IUPAC Name

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZBWVQLFNTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.